molecular formula C12H11NO3 B15135536 ethyl 2-oxo-3H-quinoline-3-carboxylate

ethyl 2-oxo-3H-quinoline-3-carboxylate

Cat. No.: B15135536
M. Wt: 217.22 g/mol
InChI Key: RHJAVHMLSVNUDE-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-3H-quinoline-3-carboxylate is a quinoline derivative characterized by a bicyclic aromatic system with a ketone group at position 2 and an ethyl ester moiety at position 3. The 3H designation indicates partial hydrogenation at position 3, which may influence the compound’s planarity and electronic properties.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 2-oxo-3H-quinoline-3-carboxylate

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-7,9H,2H2,1H3

InChI Key

RHJAVHMLSVNUDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=C2C=CC=CC2=NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-3H-quinoline-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-chloroquinoline-3-carbaldehyde with diethyl malonate in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions, leading to the formation of the desired product after purification.

Another method involves the cyclization of 3-formyl-2-selenoquinolines with diethyl malonate . This reaction also requires catalytic amounts of piperidine and is carried out under similar conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-3H-quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxyquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 3-position, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinoline-2,3-dione, 2-hydroxyquinoline, and various substituted quinoline derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-oxo-3H-quinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-3H-quinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to the disruption of essential biological processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among quinoline derivatives include:

  • Oxo Group Position: The target compound’s 2-oxo group contrasts with 4-oxo derivatives (e.g., antimalarial 4-oxo-1,4-dihydroquinoline-3-carboxylates from and ). The 4-oxo analogues are associated with antimicrobial activity, while 2-oxo derivatives may exhibit distinct reactivity due to altered electron distribution .
  • Ring Saturation: Tetrahydroquinolines (e.g., Ethyl 3-benzyl-1-ethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate, ) feature four saturated carbons, enhancing conformational flexibility and lipophilicity .
  • Substituents: Methoxy Groups: Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate () contains electron-donating methoxy substituents, which enhance solubility and may modulate binding interactions . Benzyl and Alkyl Chains: ’s compound includes a benzyl group and ethyl chain, contributing to steric bulk and lipophilicity, which could influence pharmacokinetics .

Physicochemical Properties

Predicted properties from analogues (Table 1):

Compound (CAS) Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate C₁₄H₁₅NO₅ 277.27 1.247 468.0 9.37
Ethyl 3-benzyl-1-ethyl-2-oxo-tetrahydroquinoline-3-carboxylate C₂₁H₂₃NO₃ 353.41 N/A N/A N/A
Ethyl 6-methyl-2-oxo-hexahydroquinoline-3-carboxylate C₁₃H₁₉NO₃ 261.30 N/A N/A N/A

Key Observations :

  • The dihydroquinoline derivative () has a lower molar mass (277.27 g/mol) and higher predicted boiling point (468°C) compared to hexahydro analogues, likely due to reduced saturation and polar methoxy groups .
  • The pKa (~9.37) suggests weak basicity, which may influence ionization and solubility under physiological conditions .

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